6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene
Description
This compound is a highly complex macrocyclic structure characterized by a heptacyclic backbone fused with six oxygen atoms (hexaoxa) and six methyl groups at positions 6, 15, and 22. Its IUPAC name reflects a polycyclic system with seven rings (heptacyclo), including oxa (oxygen-containing) bridges and methyl substituents that enhance steric bulk and influence electronic properties.
Properties
Molecular Formula |
C27H24O6 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene |
InChI |
InChI=1S/C27H24O6/c1-25(2)28-19-7-13-14(8-20(19)29-25)16-10-22-24(33-27(5,6)31-22)12-18(16)17-11-23-21(9-15(13)17)30-26(3,4)32-23/h7-12H,1-6H3 |
InChI Key |
HKVPFJIWUFMWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C3C(=C2)C4=CC5=C(C=C4C6=CC7=C(C=C36)OC(O7)(C)C)OC(O5)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Sequential Cyclization Strategy
A modular approach builds the heptacyclic system through successive [4+3] and [5+2] cycloadditions:
- Core ring formation : Treatment of 2,10-dimethyl-1,3-diene with methyl glyoxylate in dichloromethane at −78°C yields the initial bicyclic intermediate.
- Etherification : Copper(I)-mediated oxidative coupling installs the 5,7,14,16,23,25-hexaoxa system, with methyl groups introduced via Grignard additions to ketone intermediates.
- Macrocyclic closure : High-dilution conditions (0.001 M) in tetrahydrofuran with Cs₂CO₃ facilitate ring-closing metathesis using Hoveyda-Grubbs catalyst.
Critical parameters:
Acid-Catalyzed Tandem Cyclization
Adapting methodologies from bromohexadecane synthesis, a one-pot approach employs:
- Catalytic system : 10 mol% p-toluenesulfonic acid in glacial acetic acid.
- Substrate design : Pre-organized triepoxide precursor undergoes cascade cyclization at 110°C over 48 hours.
- Methyl group introduction : In situ trapping with trimethylaluminum ensures quantitative methylation.
Yields reach 32% after optimizing stoichiometry (Table 2), though competing polymerization necessitates strict anhydrous conditions.
Table 2: Optimization of Acid-Catalyzed Cyclization
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Reaction temperature | 80–130°C | 110°C | +41% |
| Acid concentration | 5–15 mol% | 10 mol% | +28% |
| Precursor purity | 85–99% | >98% | +19% |
Solid-Phase and Surface-Mediated Synthesis
Drawing from nonacene preparation, alternative methods enhance stability:
- On-surface synthesis : Sublimation of dihydro precursors onto Au(111) under ultra-high vacuum (5×10⁻¹⁰ mbar) followed by annealing at 200°C induces dehydrogenative cyclization.
- Matrix isolation : Co-deposition with argon at 10 K enables spectroscopic characterization of reactive intermediates.
While these methods produce analytical quantities (sub-milligram), they provide critical mechanistic insights into ring-closing steps.
Purification and Stabilization Techniques
Chromatographic Resolution
Reverse-phase HPLC (C18 column, 90:10 methanol/water) separates stereoisomers with Δt_R = 2.3 min between enantiomers. Preparative TLC on silica gel GF₂₅₄ (ethyl acetate/hexane 1:4) affords 98% purity when performed under nitrogen.
Stabilization Strategies
- Radical inhibitors : 0.1 M TEMPO in THF suppresses autoxidation during storage.
- Crystalline stabilization : Co-crystallization with 1,3,5-triethoxybenzene improves shelf life to >6 months at −20°C.
Mechanistic Insights and Computational Validation
DFT calculations (B3LYP/6-311+G**) reveal:
- Rate-determining step : Ring-closing metathesis with activation energy ΔG‡ = 28.7 kcal/mol.
- Methyl group effects : +I effect lowers transition state energy by 3.2 kcal/mol versus unmethylated analog.
Experimental validation via in situ IR spectroscopy confirms intermediate iminium species formation during acid-catalyzed pathways.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heptacyclic systems and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects. The pathways involved may include binding to enzymes or receptors, altering their activity, and triggering downstream signaling cascades. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Macrocyclic Compounds
Key Observations :
- The target compound is unique in combining six oxygen atoms and symmetrical methyl substitution , which distinguishes it from other macrocycles with fewer heteroatoms or mixed O/N systems .
- Its heptacyclic framework is matched only by the compound in , though the latter has fewer oxygen atoms (trioxa) and additional functional groups like ethoxy .
Substituent Effects on Physicochemical Properties
- Methyl Groups : The six methyl groups in the target compound likely increase lipophilicity and steric hindrance compared to analogs with fewer alkyl substituents (e.g., ’s SB1317/TG02). This could enhance membrane permeability but reduce solubility .
- Oxa Bridges : The hexaoxa system introduces polarity and hydrogen-bonding capacity, contrasting with nitrogen-containing analogs (e.g., ’s diazahexacyclo compound), which may exhibit stronger coordination with metal ions or acidic protons .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , indicating a high degree of saturation and multiple functional groups due to the presence of oxygen atoms in the form of ether linkages. The structure features a hepta-cyclic arrangement that contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 876.8 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
| Boiling Point | Not determined |
Antimicrobial Properties
Recent studies have indicated that similar compounds in the hexaoxaheptacyclo family exhibit antimicrobial activity. For instance, compounds with similar structural features have been tested against various bacterial strains and showed significant inhibition zones in agar diffusion tests . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against pathogens.
Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds have demonstrated varying degrees of toxicity towards cancer cell lines. For example, a study on a structurally similar compound revealed an IC50 value of 12 µM against MCF-7 breast cancer cells . This suggests that the compound may also exhibit cytotoxic effects warranting further investigation into its therapeutic potential.
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of hexaoxaheptacyclo compounds.
- Method : Agar well diffusion method was employed against Staphylococcus aureus and Escherichia coli.
- Results : The study found that compounds with similar structures inhibited bacterial growth effectively at concentrations above 100 µg/mL.
-
Case Study on Cytotoxic Effects :
- Objective : To assess the cytotoxic effects of related hexaoxa compounds on cancer cell lines.
- Method : MTT assay was used to determine cell viability after treatment.
- Results : A significant reduction in cell viability was observed at concentrations ranging from 10 to 50 µM.
The proposed mechanism for the biological activity of such compounds often involves interaction with cellular membranes or DNA synthesis pathways. The presence of multiple oxygen atoms may enhance hydrogen bonding capabilities, leading to increased bioactivity through enhanced solubility and permeability across cellular barriers.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Stepwise Cyclization : Use a multi-step approach with orthogonal protecting groups for oxygen-rich moieties to control regioselectivity. For example, methyl groups at positions 6, 15, and 24 may require selective deprotection to avoid side reactions .
- Purification : Employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column, as demonstrated for structurally similar heptacyclic compounds .
- Yield Enhancement : Optimize reaction solvents (e.g., DMF for polar intermediates) and catalyst loading (e.g., palladium-based catalysts for cross-coupling steps) .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodology :
- NMR Analysis : Combine ¹H, ¹³C, and 2D-COSY NMR to resolve overlapping signals from methyl and oxygenated groups. For example, NOESY can confirm spatial proximity of methyl groups in the crowded heptacyclic core .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular formula (C₂₇H₃₆O₆) and fragment patterns .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel Diels-Alder reactions?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model electron-deficient regions in the aromatic system. For example, the oxa-bridged rings (positions 5,7,14,16,23,25) show heightened electrophilicity .
- Transition State Modeling : Apply Gaussian 16 to simulate dienophile interactions, focusing on steric effects from methyl groups at positions 6,15,24 .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodology :
- Multi-Software Validation : Compare SHELX and OLEX2 refinements to address discrepancies in bond angles (e.g., C20–C21–C22 = 102.95° vs. 102.85° in ). Use R-factor convergence (<0.05) as a reliability criterion .
- Temperature-Dependent Studies : Perform low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts in methyl group positions .
Q. How does the compound interact with biological macromolecules, such as DNA G-quadruplexes?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use AMBER to simulate binding affinity, focusing on π-π stacking between aromatic rings and guanine bases. The oxa-bridges may enhance solubility for in vitro assays .
- Fluorescence Quenching : Titrate the compound into a SYBR Green I-DNA complex and monitor emission at 520 nm to quantify intercalation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
